molecular formula C11H20N2O3 B8247702 tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Cat. No. B8247702
M. Wt: 228.29 g/mol
InChI Key: UQMQQKRBHXXPMA-UHFFFAOYSA-N
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Patent
US09040534B2

Procedure details

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1 g, 5 mmol) in DCM (15 mL) was added triethyloxonium tetrafluoroborate (2.9 g, 15 mmol). Stirred for 2 h and neutralized with sat. aq NaHCO3. Layers separated and aqueous layer extracted with DCM. Combined organic layers dried over Na2SO4, filtered, and concentrated to give the title compound, which was used directly without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.F[B-](F)(F)F.[CH2:20]([O+](CC)CC)[CH3:21].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:20]([O:1][C:2]1[CH2:3][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5][CH2:6][N:7]=1)[CH3:21] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CN(CCN1)C(=O)OC(C)(C)C
Name
Quantity
2.9 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Layers separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1CN(CCN1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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